Methyl 2,3-diamino-4-fluorobenzoate
Description
Methyl 2,3-diamino-4-fluorobenzoate: is an organic compound with the molecular formula C8H9FN2O2. This compound is characterized by the presence of two amino groups and one fluorine atom attached to a benzoate ester. It is a derivative of benzoic acid and is used in various chemical and pharmaceutical applications due to its unique structural properties.
Properties
IUPAC Name |
methyl 2,3-diamino-4-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXPUYQPWZGJBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)F)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-diamino-4-fluorobenzoate typically involves the nitration of methyl 4-fluorobenzoate followed by reduction to introduce the amino groups. The nitration process is carried out using concentrated nitric acid and sulfuric acid, which introduces nitro groups at the 2 and 3 positions of the aromatic ring. The subsequent reduction of the nitro groups to amino groups can be achieved using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3-diamino-4-fluorobenzoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Iron powder and hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoate esters.
Scientific Research Applications
Methyl 2,3-diamino-4-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2,3-diamino-4-fluorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, while the fluorine atom can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Methyl 2-fluorobenzoate: Lacks the amino groups, making it less reactive in certain chemical reactions.
Methyl 3-fluorobenzoate: Similar structure but with the fluorine atom at a different position, affecting its reactivity and applications.
Methyl 4-fluorobenzoate: Used as a precursor in the synthesis of Methyl 2,3-diamino-4-fluorobenzoate.
Uniqueness: this compound is unique due to the presence of both amino groups and a fluorine atom on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Biological Activity
Methyl 2,3-diamino-4-fluorobenzoate is an organic compound with significant biological activity, characterized by its unique molecular structure that includes two amino groups and a fluorine atom attached to a benzoate framework. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and its interactions with various biological targets.
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 184.17 g/mol
- CAS Number : 1936223-97-0
The structure consists of a benzene ring substituted with amino groups at the 2 and 3 positions and a fluorine atom at the 4 position, along with an ester group (-COOCH₃) which enhances its reactivity. This configuration is crucial for its biological interactions, particularly in enzyme inhibition and receptor binding.
This compound primarily interacts with biological targets such as enzymes or receptors. The presence of amino groups increases binding affinity towards these targets, potentially modulating various biochemical pathways. This interaction can lead to significant changes in cellular processes, making it valuable in medicinal applications.
Antimicrobial Effects
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, including Escherichia coli, demonstrating inhibitory effects that suggest potential use as an antibacterial agent.
Cancer Research
The compound has also shown promise in cancer research. Studies have indicated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance, its analogs have been reported to exhibit moderate to high potency against cancer cell lines through mechanisms involving the inhibition of specific kinases .
Case Studies and Research Findings
- Inhibition of Enzymatic Activity :
- Cell Proliferation Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Two amino groups; fluorine at the 4-position | Antimicrobial; inhibits cancer cell proliferation |
| Methyl 2,3-diamino-5-fluorobenzoate | Fluorine at the 5-position | Moderate inhibition of specific kinases |
| Methyl 2,3-diamino-6-fluorobenzoate | Fluorine at the 6-position | Variable activity depending on substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
